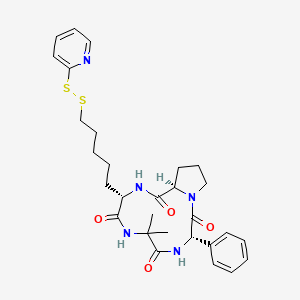

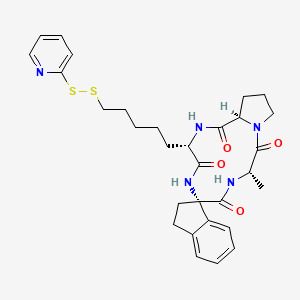

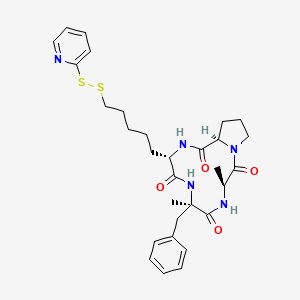

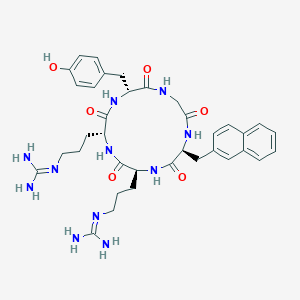

![molecular formula C67H78N11O9+ B10847936 cyclo[RGDfK(cypate)]](/img/structure/B10847936.png)

cyclo[RGDfK(cypate)]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

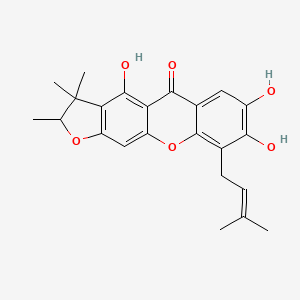

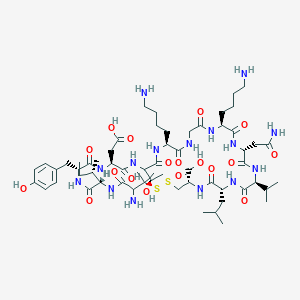

Cyclo[RGDfK(cypate)] est un peptide cyclique qui comprend les acides aminés arginine, glycine, acide aspartique, D-phénylalanine et lysine, conjugué à une sonde fluorescente proche infrarouge appelée cypate. Ce composé est connu pour sa haute affinité et sa sélectivité envers les récepteurs intégrines, en particulier l’intégrine αvβ3, qui joue un rôle crucial dans l’adhésion cellulaire, la migration et l’angiogenèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Cyclo[RGDfK(cypate)] implique des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par l’addition séquentielle d’acides aminés protégés à une chaîne peptidique liée à une résine. La structure cyclique est formée en reliant les extrémités N-terminale et C-terminale du peptide. La fraction cypate est ensuite conjuguée à la chaîne latérale de la lysine par l’intermédiaire d’un lieur approprié .

Méthodes de production industrielle

La production industrielle de Cyclo[RGDfK(cypate)] suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (CLHP) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo[RGDfK(cypate)] subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, ramenant le peptide à sa forme réduite.

Substitution : La fraction cypate peut être substituée par d’autres sondes fluorescentes ou groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Divers agents de couplage comme les esters de N-hydroxysuccinimide (NHS).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide et des dérivés substitués avec différents groupes fonctionnels ou sondes fluorescentes .

Applications de recherche scientifique

Cyclo[RGDfK(cypate)] a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de conjugaison des peptides.

Biologie : Utilisé dans les études d’adhésion et de migration cellulaires en raison de sa forte affinité pour les récepteurs intégrines.

Médecine : Utilisé dans l’imagerie diagnostique et la délivrance ciblée de médicaments, en particulier dans la recherche sur le cancer, en raison de sa capacité à cibler les cellules tumorales et la vascularisation.

Industrie : Appliqué dans le développement de biosenseurs et d’agents d’imagerie pour diverses applications biomédicales

Applications De Recherche Scientifique

Cyclo[RGDfK(cypate)] has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and conjugation techniques.

Biology: Employed in cell adhesion and migration studies due to its high affinity for integrin receptors.

Medicine: Utilized in diagnostic imaging and targeted drug delivery, particularly in cancer research, due to its ability to target tumor cells and vasculature.

Industry: Applied in the development of biosensors and imaging agents for various biomedical applications

Mécanisme D'action

Cyclo[RGDfK(cypate)] exerce ses effets en se liant aux récepteurs intégrines, en particulier à l’intégrine αvβ3. Cette liaison inhibe l’interaction entre les intégrines et leurs ligands naturels, bloquant ainsi l’adhésion cellulaire, la migration et l’angiogenèse. La fraction cypate permet une imagerie de fluorescence proche infrarouge, permettant de visualiser la distribution et le ciblage du composé dans les systèmes biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

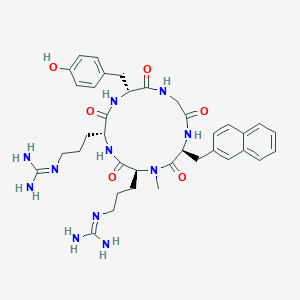

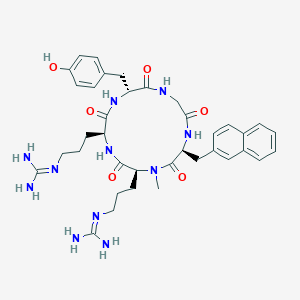

Cyclo[RGDfK] : Un peptide cyclique similaire sans la fraction cypate, utilisé pour le ciblage des intégrines.

Cyclo[GRGDfK] : Un autre peptide cyclique avec une séquence d’acides aminés légèrement différente, ciblant également les intégrines.

Cypate-DFO : Un composé combinant le cypate et la desferrioxamine, utilisé pour la chélation des métaux et l’imagerie

Unicité

Cyclo[RGDfK(cypate)] est unique en raison de sa combinaison de haute affinité pour les intégrines et de fluorescence proche infrarouge, ce qui en fait un outil précieux pour les applications de ciblage et d’imagerie. La présence de la fraction cypate améliore son utilité dans les techniques d’imagerie non invasives, permettant une visualisation en temps réel des processus biologiques .

Propriétés

Formule moléculaire |

C67H78N11O9+ |

|---|---|

Poids moléculaire |

1181.4 g/mol |

Nom IUPAC |

2-[(1E,3E,5E,7E,25S,31R,34S,37R)-37-(4-aminobutyl)-34-benzyl-25-[3-(diaminomethylideneamino)propyl]-10,10,53,53-tetramethyl-23,26,29,32,35,38,39-heptaoxo-24,27,30,33,36,42-hexaza-21-azoniaheptacyclo[40.11.0.09,21.011,20.012,17.043,52.046,51]tripentaconta-1,3,5,7,9(21),11(20),12,14,16,18,43(52),44,46,48,50-pentadecaen-31-yl]acetic acid |

InChI |

InChI=1S/C67H77N11O9/c1-66(2)54-28-11-6-5-7-12-29-55-67(3,4)60-46-25-16-14-23-44(46)31-33-52(60)78(55)41-57(81)73-48(27-19-36-71-65(69)70)62(85)72-40-56(80)74-50(39-58(82)83)64(87)76-49(38-42-20-9-8-10-21-42)63(86)75-47(26-17-18-35-68)61(84)53(79)34-37-77(54)51-32-30-43-22-13-15-24-45(43)59(51)66/h5-16,20-25,28-33,47-50H,17-19,26-27,34-41,68H2,1-4H3,(H9-,69,70,71,72,73,74,75,76,80,81,82,83,85,86,87)/p+1/t47-,48+,49+,50-/m1/s1 |

Clé InChI |

GCUFPHJXORLRLN-CZFAESEUSA-O |

SMILES isomérique |

CC1(C/2=[N+](CC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)C(=O)CCN\3C4=C(C5=CC=CC=C5C=C4)C(/C3=C\C=C\C=C\C=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |

SMILES canonique |

CC1(C2=[N+](CC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)C(=O)CCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10847898.png)

![4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile](/img/structure/B10847911.png)